molecular formula C16H12F2N2O4 B4966477 methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate

methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No. B4966477
M. Wt: 334.27 g/mol
InChI Key: BSZVOFBZBPGPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that have garnered attention due to their diverse applications and interesting chemical properties. While specific studies on this exact compound are scarce, research on closely related isoxazole and pyridine derivatives provides insights into their potential synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds often involves domino reactions, such as 1,3-dipolar cycloadditions followed by elimination processes. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylates, which serve as scaffolds for further functionalization, showcases the complex synthetic routes employed for such molecules (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

The molecular structure of compounds in this family is often elucidated using various spectroscopic techniques, including FT-IR, FT-Raman, and NMR spectroscopy. These methods, complemented by density functional theory (DFT) calculations, provide detailed insights into the vibrational spectra and molecular conformations, as seen in related pyrazolopyridine derivatives (Bahgat, Jasem, & El‐Emary, 2009).

Chemical Reactions and Properties

The chemical behavior of these compounds can be quite varied, with reactivity influenced by their functional groups. For example, reactions involving pyridinium ylides highlight the potential for nucleophilic substitution and catalytic transformations pertinent to the synthesis of pyrrole derivatives, demonstrating the versatile chemistry of pyridine-containing molecules (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising properties, it could be further studied for uses in fields like medicine or materials science .

properties

IUPAC Name

methyl 6-[3-(difluoromethoxy)phenyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O4/c1-8-13-11(15(21)22-2)7-12(19-14(13)24-20-8)9-4-3-5-10(6-9)23-16(17)18/h3-7,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZVOFBZBPGPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)OC(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.